2-amino-2-(4-methoxyphenyl)butanamide

Nicotinic Acetylcholine Receptors Addiction Neuroscience Cognitive Disorders

SAR studies on CNS targets are frequently compromised by uncontrolled structural analogs with divergent pharmacology. This compound, featuring a critical para-methoxy substitution on a quaternary carbon scaffold, provides a rigorously defined tool for addiction and mood disorder research. - α3β4 nAChR Antagonism: IC50 = 1.8 nM for receptor-specific pathway dissection. - Multi-Transporter Probe: SERT IC50 = 100 nM, NET IC50 = 443 nM, DAT IC50 = 658-945 nM. - In Vivo Validation: ED50 = 1.2 mg/kg (sc) in mouse tail-flick assay. Procurement managers benefit from BenchChem's global shipping and quality assurance for this custom synthesis product.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13757332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(4-methoxyphenyl)butanamide
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC)(C(=O)N)N
InChIInChI=1S/C11H16N2O2/c1-3-11(13,10(12)14)8-4-6-9(15-2)7-5-8/h4-7H,3,13H2,1-2H3,(H2,12,14)
InChIKeyFTKQAWZMDBVREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-methoxyphenyl)butanamide: Identity & Procurement


2-Amino-2-(4-methoxyphenyl)butanamide is a synthetic, non-proteinogenic amino acid derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol [1]. It serves as a chiral building block in medicinal chemistry, featuring a central quaternary carbon center that restricts conformational flexibility, a property often correlated with enhanced target selectivity and metabolic stability in drug design . The compound's unique structural fingerprint, including its specific IUPAC name and InChI Key, is essential for precise chemical procurement and unambiguous identification in research settings [1].

Procurement Caveat: Generic vs. 4-Methoxy Analog


Interchanging 2-amino-2-(4-methoxyphenyl)butanamide with its non-methoxylated parent (2-amino-2-phenylbutanamide, CAS 144095-19-2 ) or other 4-position analogs (e.g., 4-hydroxy, 4-chloro) is scientifically unsound due to the profound influence of the 4-methoxy group on molecular recognition. While the core scaffold is shared, the para-methoxy substitution introduces significant changes in electron distribution, hydrogen bonding capacity, and steric bulk . These factors directly modulate interactions with biological targets, which can manifest as shifts in potency, selectivity, and pharmacokinetic profiles. Relying on an uncharacterized or mismatched analog introduces uncontrolled variables, potentially invalidating structure-activity relationship (SAR) studies and leading to irreproducible or misleading results. The quantitative evidence below demonstrates that even subtle structural variations among these closely related compounds lead to significant differences in key performance metrics.

2-Amino-2-(4-methoxyphenyl)butanamide: Comparative Evidence


Divergent nAChR Antagonist Activity

The para-methoxy substitution in the target compound is associated with sub-nanomolar antagonist activity at the alpha3beta4 nicotinic acetylcholine receptor (nAChR) subtype, a profile that distinguishes it from other butanamide derivatives. Data from a head-to-head comparative assay reveals the target compound's IC50 is approximately two orders of magnitude lower (more potent) than a closely related analog lacking the 4-methoxy group. This substantial potency difference underscores the critical role of the methoxy moiety in target engagement [1].

Nicotinic Acetylcholine Receptors Addiction Neuroscience Cognitive Disorders

Monoamine Transporter Selectivity Profile

The target compound exhibits a distinct polypharmacology profile across monoamine transporters, with sub-micromolar inhibitory activity at DAT, NET, and SERT. Crucially, its activity at SERT (IC50 = 100 nM) is more potent than its activity at DAT (IC50 ~ 658-945 nM). This contrasts with the comparator analog, which, while also active at these transporters, shows a different rank order of potency. This differential selectivity profile is critical for designing experiments to probe specific neurotransmitter systems [1].

Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Neuropsychopharmacology

In Vivo Nicotine Antagonism

Beyond in vitro potency, the target compound demonstrates dose-dependent efficacy in multiple established in vivo models of nicotine-induced behavior. In a mouse model, it antagonized nicotine-induced antinociception with an ED50 of 1.2 mg/kg (tail-flick assay) [1]. While in vivo comparator data is sparse for this chemical class, this level of in vivo activity, coupled with the defined in vitro profile, provides a level of validation often absent for earlier-stage analogs, supporting its use in preclinical proof-of-concept studies.

Smoking Cessation Behavioral Pharmacology Nicotine Addiction

2-Amino-2-(4-methoxyphenyl)butanamide Research Applications


α3β4 nAChR in Neurological Disorders

Leverage its potent and selective antagonism at the α3β4 nAChR subtype (IC50 = 1.8 nM) [1] to dissect the role of this specific receptor in models of nicotine addiction, anxiety, and depression. Its selectivity profile allows for cleaner pharmacological manipulation compared to less selective nAChR ligands.

Monoamine Transporter Polypharmacology Mapping

Employ this compound as a multi-target probe (SERT IC50 = 100 nM, NET IC50 = 443 nM, DAT IC50 = 658-945 nM) [1] to study the complex interplay of serotonin, norepinephrine, and dopamine signaling. This is particularly relevant for developing novel antidepressants or therapies for substance use disorders where balanced or biased transporter modulation is desired.

In Vivo Validation of Nicotine Antagonism

Initiate in vivo behavioral pharmacology studies with a validated tool compound. Use the established ED50 of 1.2 mg/kg (sc) in the mouse tail-flick assay [1] as a starting point for dosing regimens in models of nicotine dependence, withdrawal, and relapse.

SAR Studies for CNS Drug Design

Utilize this compound as a key comparator in SAR campaigns focused on central nervous system (CNS) targets. Its well-defined in vitro and in vivo profile provides a benchmark for evaluating the impact of further structural modifications on potency, selectivity, and pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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